5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-2-1-6-7(12-8)3-5(4-10)11-6/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYULQIWXOBZJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234750 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-47-6 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A two-step synthesis starting from 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine involves acid-catalyzed cyclization followed by neutralization (Figure 1).
Step 1 : The amine precursor is refluxed in methanol with concentrated HCl at 75°C for 21 hours , facilitating intramolecular cyclization via nucleophilic attack of the pyrrole nitrogen onto the adjacent vinyl group.
Step 2 : The crude product is partitioned between ethyl acetate and potassium carbonate solution to isolate the free base. Purification via flash chromatography (ethyl acetate/hexane, 33:67) yields the target compound at 71% purity (95%) .
Key Parameters
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Reagents : Methanol, HCl, potassium carbonate.
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Yield : 71%.
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Advantages : High regioselectivity due to electronic effects of the chloro substituent.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A palladium-mediated approach employs 2-bromo-6-chloropyridin-3-amine and 2-oxopropanoic acid in dimethylformamide (DMF) (Figure 2).
Conditions :
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Catalyst : Palladium(II) acetate (5 mol%).
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Ligand : Triphenylphosphine (PPh₃).
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Base : Triethylamine (Et₃N).
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Temperature : 100°C for 18 hours under nitrogen.
Workup : Acidification with HCl precipitates the product, which is purified via recrystallization (DMF/water) to achieve 82.6% yield .
Optimization Insights
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Solvent Choice : DMF enhances solubility of aromatic intermediates.
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Catalyst Loading : Reduced Pd(OAc)₂ to 5 mol% minimizes side reactions.
Cyclocondensation with Active Methylene Compounds
Knorr Pyrrole Synthesis Variant
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with malononitrile or ethyl cyanoacetate in acetic acid/HCl (Figure 3).
Mechanism :
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Condensation of the amino group with active methylene compounds forms an enamine intermediate.
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Cyclization via intramolecular nucleophilic substitution yields the pyrrolo[3,2-b]pyridine core.
Conditions :
One-Pot Halogenation-Cyanation
Direct Functionalization
A streamlined method involves chlorination and cyanation of pyrrolo[3,2-b]pyridine precursors (Figure 4).
Procedure :
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Chlorination : Treat 1H-pyrrolo[3,2-b]pyridine with PCl₅ in dichloroethane at 60°C .
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Cyanation : React the chlorinated intermediate with CuCN in DMF at 120°C .
Yield : 68% overall .
Purity : >98% (HPLC).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridine derivatives, which can have different functional groups replacing the chloro or cyano groups .
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the primary applications of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is as a building block for synthesizing kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various cancers. Research has shown that derivatives of this compound exhibit potent inhibitory activity against several kinases, including fibroblast growth factor receptors (FGFRs) and serum/glucocorticoid-regulated kinase 1 (SGK-1) .
Case Study: FGFR Inhibitors
A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives that effectively inhibit FGFR signaling pathways. Among these, a specific derivative demonstrated IC50 values of 7 nM for FGFR1, showcasing its potential as a lead compound for cancer therapy .
Mechanism of Action
The mechanism involves binding to the active site of kinases, blocking phosphorylation processes crucial for tumor growth . This interaction is critical for developing targeted therapies aimed at specific cancer types.
Materials Science
Organic Electronic Materials
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable charge transfer complexes can be harnessed in developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Biological Studies
Biological Assays
This compound serves as a valuable probe in biological assays to investigate enzyme interactions and cellular pathways. Its structural features allow it to interact selectively with various biological targets, facilitating the study of complex biochemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Challenges: Chlorination and cyanation steps are critical for analogues like 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, where yields drop significantly compared to non-halogenated versions . This suggests that steric hindrance or electronic effects from substituents may complicate reactions.
- Reactivity Trends : Brominated analogues (e.g., 5-Bromo-3-(bromomethyl)pyridine-2-carbonitrile) exhibit higher reactivity in substitution reactions due to bromine’s superior leaving-group ability compared to chlorine .
- Biological Relevance : The pyrrolopyrimidine core in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile may offer advantages in drug design due to its dual nitrogen atoms, which mimic natural purine bases .
Biological Activity
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile (CAS No. 1630906-47-6) is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core structure. Its molecular formula is C8H4ClN3, and it features both chloro and cyano groups, which contribute to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, thereby exerting various biological effects. The precise mechanisms can vary based on the context of the study and the specific derivatives used.
Anticancer Activity
Studies have shown that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. A notable study demonstrated that a related compound displayed an IC50 value of 0.025 μM against MPS1 kinase, indicating potent inhibitory activity in human tumor xenograft models .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Various derivatives have been tested against a range of bacterial strains, showing promising results in inhibiting growth and viability. The presence of the chloro group enhances its reactivity and potential as an antimicrobial agent.
Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes:
- Starting Materials : 5-chloro-2-aminopyridine and ethyl cyanoacetate.
- Reaction Conditions : The reaction is conducted in the presence of a base, followed by cyclization and dehydration steps to yield the target compound.
Derivatives and Their Activities
The versatility of the chloro and cyano groups allows for various substitutions, leading to a range of derivatives with distinct biological activities. Some notable derivatives include:
- 5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile : Investigated for its kinase inhibitory properties.
- Pexidartinib : A related compound that has shown promise in treating certain cancers through its action on kinase pathways .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound derivatives, researchers found that modifications at the pyrrole nitrogen significantly impacted potency against various cancer cell lines. The study highlighted that certain substitutions enhanced selectivity and reduced toxicity in normal cells.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted using derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited significant bactericidal activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization or condensation reactions. For example, reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) is a common method. Reaction optimization, such as adjusting temperature (e.g., reflux vs. room temperature) and stoichiometric ratios, significantly impacts yield. The use of phase-transfer catalysts or microwave-assisted synthesis may also enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR : To confirm nitrile (CN) stretches (~2213–2221 cm⁻¹) and NH groups (~3235–3353 cm⁻¹) .
- NMR : ¹H NMR can identify aromatic protons (δ ~6.8–8.1 ppm) and NH₂ signals (δ ~5.5–5.7 ppm). ¹³C NMR resolves nitrile carbons (~115–120 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Screen for pharmacological potential using:
- Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Disk diffusion assays against bacterial/fungal strains.
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the pyrrolopyridine scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrrolopyridine derivatives?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (pH, solvent) or cell line heterogeneity. To address this:
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize high-yield conditions (e.g., solvent polarity, temperature) .
Q. What advanced techniques characterize crystallographic or electronic properties of this compound?
- X-ray crystallography : Resolve bond lengths/angles (e.g., nitrile group geometry) .
- Cyclic voltammetry : Study redox behavior, relevant for electrochemical applications.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···N contacts) .
Q. How can researchers modify the pyrrolopyridine core to enhance selectivity in kinase inhibition?
- Introduce electron-withdrawing groups (e.g., -Cl, -CN) at position 2 to improve binding to hinge regions of kinases.
- Replace the pyrrole nitrogen with sulfur (to form thienopyridines) for altered π-stacking interactions .
- Use molecular docking (e.g., MOE software) to predict binding modes and guide substitutions .
Methodological Considerations
Q. How to design a SAR study for this compound analogs?
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., -Br, -CF₃, -OCH₃) at positions 5 and 2 .
- Step 2 : Test against a panel of biological targets (e.g., kinases, cancer cell lines).
- Step 3 : Correlate activity trends with steric/electronic parameters (e.g., Hammett constants) .
Q. What experimental controls are critical in stability studies of this compound?
- Degradation controls : Expose to light, heat (40–60°C), and varied pH (1–13) to assess hydrolytic stability.
- Analytical controls : Use HPLC-PDA to track decomposition products (e.g., nitrile hydrolysis to amides) .
Data Analysis and Reproducibility
Q. How to address reproducibility issues in synthetic protocols for pyrrolopyridine derivatives?
Q. What statistical approaches validate biological activity data?
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Apply dose-response curve fitting (e.g., Hill equation) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
